![molecular formula C24H16ClN7O2S B13820071 (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BPST Chloride involves the reaction of benzothiazole derivatives with phthalhydrazide and styryl tetrazolium chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the tetrazolium salt.
Industrial Production Methods
Industrial production of BPST Chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
化学反応の分析
Types of Reactions
BPST Chloride undergoes several types of chemical reactions, including:
Reduction: BPST Chloride is reduced to its corresponding formazan by various reducing agents.
Substitution: The chloride ion in BPST Chloride can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Common reducing agents include sodium borohydride and ascorbic acid.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Formazan: The primary product of the reduction of BPST Chloride is its corresponding formazan, which is used in various histochemical applications.
科学的研究の応用
BPST Chloride has a wide range of applications in scientific research, including:
Histochemistry: Used for the quantification of formazans in tissue sections, providing insights into cellular and tissue activities.
Cytochemistry: Employed in the study of cellular structures and functions.
Biochemistry: Utilized in enzyme assays to measure dehydrogenase activity.
Medical Research: Applied in the study of metabolic activities and disease mechanisms.
作用機序
BPST Chloride exerts its effects through the reduction of the tetrazolium ring to form formazan. This reduction is typically catalyzed by dehydrogenase enzymes present in tissues and cells. The resulting formazan is a colored compound that can be easily quantified, providing a measure of enzymatic activity.
類似化合物との比較
Similar Compounds
Neotetrazolium Chloride: Another tetrazolium salt used in histochemical applications.
Nitroblue Tetrazolium: Commonly used in biochemical assays to detect superoxide production.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell viability assays.
Uniqueness
BPST Chloride is unique in its ability to produce a single, well-defined formazan, making it highly suitable for quantitative histochemical studies. Its specificity and ease of quantification set it apart from other tetrazolium salts.
特性
分子式 |
C24H16ClN7O2S |
|---|---|
分子量 |
501.9 g/mol |
IUPAC名 |
6-[5-[(E)-2-phenylethenyl]-3-thiopyrano[2,3-b]pyrrol-6-yltetrazol-3-ium-2-yl]-2,3-dihydrophthalazine-1,4-dione;chloride |
InChI |
InChI=1S/C24H15N7O2S.ClH/c32-22-18-10-9-17(14-19(18)23(33)27-26-22)30-28-20(11-8-15-5-2-1-3-6-15)29-31(30)21-13-16-7-4-12-34-24(16)25-21;/h1-14H,(H,28,29);1H/b11-8+; |
InChIキー |
OXFPOFQVMCYBHM-YGCVIUNWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NN([N+](=N2)C3=CC4=CC=CSC4=N3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-] |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NN([N+](=N2)C3=CC4=CC=CSC4=N3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
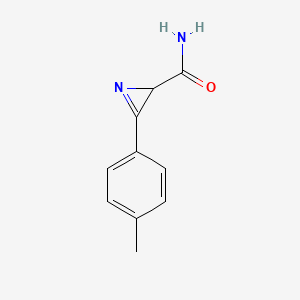
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)
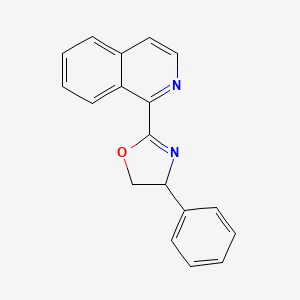
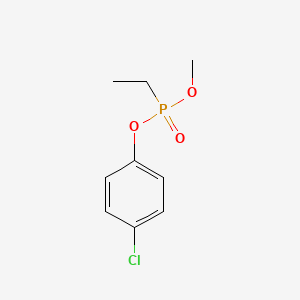
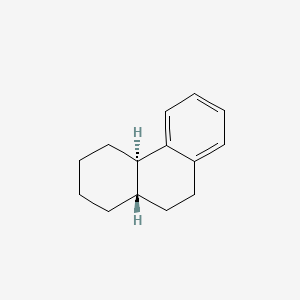
![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)

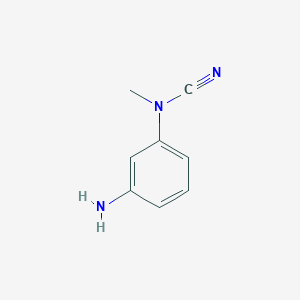
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)

